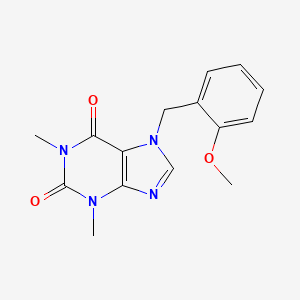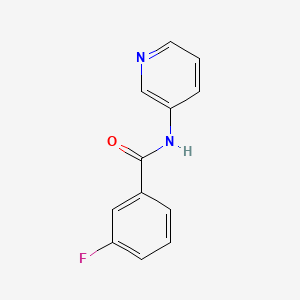
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one, also known as DTCM, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. DTCM is a chromone derivative that has been shown to exhibit a broad range of biological activities, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. One study found that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one inhibited the activity of matrix metalloproteinase-2, an enzyme that plays a role in cancer invasion and metastasis. Another study showed that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one inhibited the activation of nuclear factor kappa B, a signaling pathway that is involved in the regulation of inflammation.
Biochemical and Physiological Effects
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one has been shown to exhibit a broad range of biochemical and physiological effects. One study found that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited antioxidant activity, suggesting that it could be used to protect against oxidative stress. Another study showed that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited anticoagulant activity, suggesting that it could be used to prevent blood clotting.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. However, one limitation is that the mechanism of action of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one is not fully understood, which makes it difficult to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one. One direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Another direction is to investigate its effects on other signaling pathways and enzymes to gain a better understanding of its mechanism of action. Additionally, further studies are needed to investigate the safety and toxicity of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one in vivo.
Méthodes De Synthèse
The synthesis of 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one involves the reaction of 6,8-dichloro-4H-chromen-4-one with thiomorpholine and formaldehyde in the presence of a catalyst. The resulting product is a white crystalline powder that is soluble in organic solvents.
Applications De Recherche Scientifique
6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one has been the subject of several scientific studies due to its potential therapeutic applications. One study found that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited potent antitumor activity against human hepatocellular carcinoma cells, making it a promising candidate for the development of anticancer drugs. Another study showed that 6,8-dichloro-3-(4-thiomorpholinylmethyl)-4H-chromen-4-one exhibited significant anti-inflammatory activity, suggesting that it could be used to treat inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
6,8-dichloro-3-(thiomorpholin-4-ylmethyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2NO2S/c15-10-5-11-13(18)9(7-17-1-3-20-4-2-17)8-19-14(11)12(16)6-10/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BODCRTLDMYOOOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=COC3=C(C2=O)C=C(C=C3Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-dichloro-3-(thiomorpholin-4-ylmethyl)-4H-chromen-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methyl-3-phenyl-5,7-bis(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5880172.png)
![N-(4-cyanophenyl)-2-[(4-fluorophenyl)thio]acetamide](/img/structure/B5880181.png)
![5-{[(2,5-dichlorophenyl)sulfonyl]amino}-2-hydroxybenzoic acid](/img/structure/B5880188.png)


![methyl 5-[(2-ethoxy-4-{[(3-mercapto-5-methyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenoxy)methyl]-2-furoate](/img/structure/B5880205.png)
![3-methoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5880207.png)
![2-(3,4-dimethoxyphenyl)-4,4,7-trimethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B5880219.png)

![N-(2-fluorobenzyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5880247.png)
![2,5-dimethyl-7-[4-(6-methyl-2-pyridinyl)-1-piperazinyl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5880262.png)
![3-[(4-bromophenoxy)methyl]benzonitrile](/img/structure/B5880269.png)

